Sicorten
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1310709-74-0 |
|---|---|
Molecular Formula |
C22H29ClF2O6 |
Molecular Weight |
462.9 g/mol |
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16R,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrate |
InChI |
InChI=1S/C22H27ClF2O5.H2O/c1-10-4-11-12-5-15(24)13-6-16(27)14(23)7-19(13,2)21(12,25)17(28)8-20(11,3)22(10,30)18(29)9-26;/h6-7,10-12,15,17,26,28,30H,4-5,8-9H2,1-3H3;1H2/t10-,11+,12+,15+,17+,19+,20+,21+,22+;/m1./s1 |
InChI Key |
LIVSBYNMLPEZHQ-DNGJBDHLSA-N |
SMILES |
CC1CC2C3CC(C4=CC(=O)C(=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)Cl)F.O |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C(=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)Cl)F.O |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C(=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)Cl)F.O |
Other CAS No. |
1310709-74-0 |
Pictograms |
Irritant |
Synonyms |
2-chloro-6alpha, 9-difluoro-11beta, 17,21-trihydroxy-16alpha-methylpregna-1,4-dien-3,20-dione C 48,401-Ba C-48,401-Ba halometasone halometasone monohydrate Sicorten |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of Flumetasone Pivalate
Pioneering Synthetic Routes for Steroid Backbone Elaboration
The synthesis of corticosteroids like Flumetasone Pivalate (B1233124) relies on the elaboration of a complex, polycyclic steroid backbone. Historically, the production of steroid intermediates involved intricate chemical methods. nih.gov A critical step in the biosynthesis and chemical synthesis of many corticosteroids is the introduction of a hydroxyl group at the C-21 position. drugbank.comnih.gov
Traditional chemical methods for 21-hydroxylation can be challenging due to a lack of selectivity, often requiring multi-step processes with protecting groups to avoid oxidation at other sites. google.com For instance, one method involves the reaction of an 18-hydroxypregnan-20-one with lead tetra-acetate or electrophilic bromine sources to introduce a substituent at C-21, which is then hydrolyzed to the 21-hydroxy derivative. rsc.org
More advanced and selective methods have been developed to overcome these challenges. Biotechnological approaches, utilizing enzymes like steroid 21-hydroxylase (CYP21A2), offer a highly selective, one-step alternative to chemical synthesis for introducing the 21-hydroxy group. nih.govgoogle.com This enzymatic approach can be applied to various natural and non-natural 3-ketosteroid precursors, demonstrating high efficiency and eliminating the by-products associated with less selective chemical oxidants. google.com The development of novel steroid drug precursors, such as 9,21-dihydroxy-20-methyl-pregna-4-en-3-one (9-OH-4-HP) from phytosterols using genetically modified microorganisms, also represents a significant advancement in providing starting materials for corticosteroid synthesis. nih.gov
Stereoselective and Enantioselective Synthesis Strategies for Fluorinated Steroids
The introduction of fluorine atoms into the steroid nucleus dramatically enhances biological activity. Flumetasone features two fluorine atoms at the 6α and 9α positions. nih.gov The stereoselective introduction of these atoms, particularly at the C-6 position, is a critical challenge in the synthesis of fluorinated corticosteroids.
Early methods for 6α-fluorination often relied on hazardous reagents like fluorine perchlorate and resulted in mixtures of 6α and 6β epimers, which required difficult separation. google.com Modern synthetic strategies utilize electrophilic N-F fluorinating reagents, which are safer and offer greater control over stereoselectivity. nih.govresearchgate.net Reagents such as Selectfluor® (a fluoropyridinium compound) have revolutionized this process. google.comrsc.org
The reaction typically involves the fluorination of a steroid enol ester or a 17-hydroxy-21-ester epoxide. google.comnih.gov The use of Selectfluor® on these substrates results in a highly stereospecific reaction, yielding predominantly the desired 6α-fluoro epimer. google.com Kinetic studies on the electrophilic fluorination of various steroid enol esters have been conducted to optimize reaction conditions and understand the factors governing stereoselectivity. nih.gov While Selectfluor™ often provides the highest proportion of the desired α-isomer, the exact α:β ratio can vary depending on the specific steroid substrate. nih.gov
| Steroid Substrate | Fluorinating Agent | α:β Isomer Ratio (Crude) | Key Observation |
|---|---|---|---|
| Progesterone enol acetate | Selectfluor™ | 34:66 | Reaction proceeds cleanly with 100% conversion. nih.gov |
| Testosterone enol diacetate | Selectfluor™ | Higher α-isomer yield compared to other substrates | Substrate structure influences stereoselectivity. nih.gov |
| 17-hydroxy-21-ester epoxide | Selectfluor® | Highly stereoselective for 6α-fluoro derivative | Provides a safe and effective route to 6α-fluoro corticosteroids. google.com |
Derivatization and Analog Generation for Structure-Activity Relationship (SAR) Investigations
To explore and optimize the therapeutic properties of Flumetasone, various derivatives and analogues have been synthesized. These studies are crucial for understanding the relationship between the molecule's structure and its biological activity.
A pivotal analogue in the chemistry of Flumetasone is its 17-carboxyl androsten derivative, 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-17β-carboxy-androsta-1,4-diene-3-one. google.comgoogle.com This "hydroxyacid" is a valuable starting material for synthesizing other significant anti-inflammatory steroids, such as Fluticasone (B1203827). google.com
The synthesis of this key analogue is achieved through the oxidative cleavage of the C17-C20 side chain of Flumetasone. The process involves suspending Flumetasone in a solvent like tetrahydrofuran and treating it with a strong oxidizing agent, such as periodic acid. google.com This reaction efficiently transforms the 21-hydroxy-20-keto side chain into a 17β-carboxylic acid, yielding the desired androsten analogue. google.com
Other synthetic modifications include the creation of new 16α,17α-acetals. For example, reacting 6α,9α-difluoro-16α-hydroxycortisol with butyraldehyde generates new acetal derivatives. These compounds have shown high affinity for the glucocorticoid receptor and exhibit high biotransformation rates in human liver S9 fractions, suggesting potential for an improved therapeutic index. nih.gov
The anti-inflammatory activity of corticosteroids like Flumetasone Pivalate is mediated by their binding to the glucocorticoid receptor. wikipedia.org Chemical modifications to the steroid structure have a profound impact on this molecular recognition, influencing binding affinity, potency, and pharmacokinetic properties. nih.gov
The introduction of fluorine at the 6α and 9α positions is known to significantly increase anti-inflammatory potency. wikipedia.org The pivalate (trimethylacetate) ester at the C-21 position is a key modification that renders Flumetasone a prodrug, often called Flumetasone Pivalate. wikipedia.orgwikipedia.org This esterification enhances the lipophilicity of the molecule, concentrating its action at the site of application. drugbank.comnih.gov
The relationship between specific structural features and biological activity is a cornerstone of SAR studies.
| Structural Modification | Position | Impact on Molecular Recognition/Activity | Example Compound |
|---|---|---|---|
| Fluorination | C6α, C9α | Increases glucocorticoid receptor binding affinity and anti-inflammatory potency. wikipedia.org | Flumetasone |
| Pivalate Esterification | C21 | Increases lipophilicity, localizing activity at the application site. drugbank.comnih.gov | Flumetasone Pivalate |
| Methyl Group | C16α | Modulates mineralocorticoid activity and metabolic stability. | Flumetasone |
| 16α,17α-Acetal Formation | C16, C17 | Can lead to high receptor affinity and rapid biotransformation. nih.gov | (22R)-6α,9α-difluoro-11β,21-dihydroxy-16α,17α-propylmethylenedioxypregn-4-ene-3,20-dione nih.gov |
| Oxidative Cleavage of Side Chain | C17 | Creates a 17β-carboxy-androstane, a key intermediate for other steroids. google.com | Flumetasone "Hydroxyacid" Analogue |
Green Chemistry Principles in Flumetasone Pivalate Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to make drug synthesis more sustainable. pfizer.comboehringer-ingelheim.com These principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. nih.govboehringer-ingelheim.com
In the context of Flumetasone Pivalate synthesis, several areas present opportunities for applying green chemistry:
Safer Reagents: The shift from hazardous fluorinating agents like fluorine perchlorate to safer, solid-phase reagents like Selectfluor® is a prime example of green chemistry in practice. google.com This change reduces handling risks and environmental hazards.
Biocatalysis: As mentioned, using enzymes like CYP21A2 for selective 21-hydroxylation represents a significant green advancement. google.com This biocatalytic step avoids harsh chemical oxidants, reduces the need for protecting groups, and minimizes waste streams.
Process Intensification: The development of more efficient, one-pot, or continuous processing approaches can reduce solvent usage, reaction times, and energy consumption, contributing to a smaller environmental footprint. nih.gov
Solvent Selection: A key tenet of green chemistry is the use of greener solvents or the reduction of solvent use altogether. Research into more environmentally benign solvent systems for steroid synthesis is an ongoing area of focus. nih.gov
By integrating these principles, the synthesis of complex molecules like Flumetasone Pivalate can become more economically and environmentally sustainable. boehringer-ingelheim.com
Molecular Level Interactions and Biochemical Pathways of Flumetasone Pivalate
Glucocorticoid Receptor (GR) Binding Dynamics and Biophysical Characterization
The biological activity of flumethasone (B526066) pivalate (B1233124) is contingent upon its binding to the cytosolic glucocorticoid receptor. veteriankey.com This binding event causes a conformational change in the receptor, leading to the dissociation of chaperone proteins, nuclear translocation of the ligand-receptor complex, and subsequent regulation of gene transcription through binding to glucocorticoid response elements (GREs) on DNA. veteriankey.comfrontiersin.org The structural features of flumethasone, such as fluorination, are known to significantly enhance its affinity for the receptor compared to endogenous corticosteroids. researchgate.net
Ligand-Receptor Binding Affinity and Kinetics Studies
The potency of a glucocorticoid is closely correlated with its binding affinity for the GR. While specific kinetic data for flumetasone pivalate is not extensively detailed in the available literature, studies on structurally related fluorinated corticosteroids, such as fluticasone (B1203827) propionate (B1217596), provide significant insight into the binding dynamics.
Fluticasone propionate, another potent topical corticosteroid, demonstrates a very high affinity for the human glucocorticoid receptor. rndsystems.comnih.gov Kinetic binding studies have shown that its high affinity is a result of both a high association rate constant and a distinctly low dissociation rate constant. nih.gov This leads to a prolonged occupancy of the receptor. For instance, the equilibrium dissociation constant (Kd) for fluticasone propionate has been measured at 0.5 nM, and the half-time of the ligand-receptor complex is approximately 10 hours. rndsystems.comnih.gov In comparison, the Kd for dexamethasone (B1670325) is significantly higher at 9.36 nmol/l, indicating a lower affinity. nih.gov Fluorination at the C9-position, a feature of flumethasone, is a key structural modification that enhances receptor binding affinity. researchgate.net The esterification of the C21 hydroxyl group with a pivalate moiety increases the lipophilicity of the molecule, which can influence its interaction with the ligand-binding pocket of the receptor. researchgate.net
Table 1: Comparative Glucocorticoid Receptor (GR) Binding Affinity for Selected Corticosteroids This table presents data for related compounds to illustrate the range of binding affinities among glucocorticoids.
| Compound | Receptor | Binding Affinity (Kd) | Relative Receptor Affinity (RRA) | Source |
|---|---|---|---|---|
| Fluticasone Propionate | Human GR | 0.5 nM | 1910 (vs. Dexamethasone) | rndsystems.comnih.gov |
| Dexamethasone | Human GR | 9.36 nM | 100 (Reference) | nih.gov |
| Budesonide | Human GR | - | Lower than Fluticasone | nih.gov |
| Beclomethasone-17-monopropionate | Human GR | - | Lower than Fluticasone | nih.gov |
| GRM-01 (Modulator) | Human GR | 12 nM (Ki) | - | frontiersin.org |
Structural Biology of GR-Ligand Complexes: X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy
The precise three-dimensional arrangement of flumetasone pivalate within the ligand-binding pocket of the glucocorticoid receptor has not been specifically elucidated by X-ray crystallography or NMR spectroscopy in the available research. However, these techniques have been instrumental in revealing the structural basis for ligand binding to the GR for other agonists.
Structural studies of the GR ligand-binding domain (LBD) complexed with various ligands show that the steroid molecule is almost entirely encapsulated within a hydrophobic pocket. The binding of a steroid agonist induces a specific conformational change in the receptor, particularly in the C-terminal activation helix (H12), which is crucial for the recruitment of coactivator proteins and subsequent gene transactivation. Key amino acid residues within the LBD form hydrogen bonds and van der Waals contacts with the ligand, ensuring high-affinity and specific binding. For example, interactions with residues such as Asn-564 and Met-639 have been identified as important for the binding of other corticosteroids. researchgate.net Understanding the precise orientation and interactions of flumetasone pivalate would require dedicated structural studies.
Computational Chemistry and Molecular Dynamics Simulations of Binding Mechanisms
In the absence of direct structural data, computational methods like molecular docking and molecular dynamics (MD) simulations serve as powerful tools to investigate binding mechanisms. frontiersin.org These in silico approaches can predict the binding pose of a ligand within the receptor's active site and analyze the stability of the resulting complex over time. frontiersin.org
Enzymatic Biotransformation Pathways and Metabolite Formation (In Vitro and Model Systems)
Flumetasone pivalate is a prodrug that requires metabolic activation to exert its full effect locally. researchgate.net Its biotransformation primarily occurs in the liver and involves several key enzymatic reactions. nih.gov
Hydrolytic Cleavage of the Ester Bond
The initial and most critical step in the metabolism of flumetasone pivalate is the hydrolytic cleavage of the C21-pivalate ester bond. researchgate.net This reaction is catalyzed by esterase enzymes present in plasma and tissues, releasing the pharmacologically active moiety, flumethasone, and pivalic acid. researchgate.netscience.gov
This bioconversion is essential, as the ester group enhances the lipophilicity of the drug, facilitating its penetration into the skin, while the subsequent release of the active flumethasone concentrates the anti-inflammatory action at the site of application. nih.govresearchgate.net For certain sterically hindered C17-esterified steroids, it has been noted that direct hydrolysis can be slow, and the cleavage may occur via an intermediate isomerization step known as acyl migration. kobv.de
Oxidative and Reductive Transformations of the Steroid Nucleus
Once flumethasone is released, its steroid nucleus is subject to further metabolic modifications, primarily through oxidative and reductive pathways, consistent with the metabolism of other corticosteroids. wikipedia.orgresearchgate.net
One key transformation is the interconversion between the active 11β-hydroxy form (flumethasone) and its corresponding inactive 11-keto metabolite. researchgate.net This reaction is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD). researchgate.net Additionally, the steroid nucleus can undergo oxidation mediated by cytochrome P450 enzymes, particularly the CYP3A4 isoform. wikipedia.org This can lead to the formation of various hydroxylated metabolites. The presence of fluorine atoms in the flumethasone structure, however, can increase its metabolic stability by retarding oxidative processes at adjacent positions. researchgate.net
Table 2: Summary of Flumetasone Pivalate Biotransformation
| Pathway | Description | Key Enzymes | Resulting Products | Source |
|---|---|---|---|---|
| Ester Hydrolysis | Cleavage of the pivalate ester bond at the C21 position. This is an activation step. | Esterases | Flumethasone (active), Pivalic acid | researchgate.net |
| Oxidation/Reduction | Interconversion of the 11β-hydroxyl group to an 11-keto group. | 11β-hydroxysteroid dehydrogenase (11β-HSD) | Inactive 11-keto metabolite | researchgate.net |
| Oxidation | Hydroxylation of the steroid nucleus. | Cytochrome P450 (e.g., CYP3A4) | Hydroxylated metabolites | wikipedia.org |
Fundamental Modulation of Cellular Signaling Cascades (Mechanistic, Non-Physiological Outcome Focused)
The therapeutic effects of Flumetasone pivalate are rooted in its ability to modulate critical cellular signaling pathways, primarily those involved in inflammation. This modulation occurs through direct and indirect interactions with key enzymes and transcription factors.
A primary mechanism of Flumetasone pivalate's anti-inflammatory action is the inhibition of phospholipase A2 (PLA2). sigmaaldrich.commysalve.comchemicalbook.comsigmaaldrich.com This is not a direct inhibition, but rather an indirect effect mediated by the up-regulation of PLA2 inhibitory proteins, collectively known as lipocortins (such as annexin (B1180172) A1). drugbank.compharmacompass.complasticsurgerykey.com By promoting the synthesis of these inhibitory proteins, Flumetasone pivalate effectively halts the release of arachidonic acid from the phospholipids (B1166683) of cell membranes. mysalve.com
The suppression of arachidonic acid availability is a critical regulatory step, as arachidonic acid is the precursor for a wide array of potent pro-inflammatory lipid mediators. drugbank.comnih.govpharmacompass.com Its inhibition curtails the biosynthesis of both prostaglandins (B1171923) and leukotrienes, which are key players in the inflammatory cascade. drugbank.comsigmaaldrich.commysalve.comchemicalbook.com This comprehensive blockade of the arachidonic acid pathway prevents the downstream signaling that leads to vasodilation, increased vascular permeability, and chemotaxis of inflammatory cells.
Table 1: Regulation of the Arachidonic Acid Pathway by Flumetasone Pivalate
| Step | Target/Mediator | Role in Pathway | Effect of Flumetasone Pivalate |
| 1 | Phospholipase A2 (PLA2) | Enzyme that releases arachidonic acid from membrane phospholipids. mysalve.com | Indirectly inhibited via induction of lipocortins. drugbank.comsigmaaldrich.compharmacompass.com |
| 2 | Arachidonic Acid | Precursor molecule for eicosanoids. drugbank.commysalve.com | Synthesis and availability are significantly reduced. mysalve.com |
| 3 | Prostaglandins | Pro-inflammatory mediators derived from arachidonic acid. drugbank.comchemicalbook.com | Biosynthesis is controlled and suppressed. sigmaaldrich.comchemicalbook.com |
| 4 | Leukotrienes | Pro-inflammatory mediators derived from arachidonic acid. drugbank.comchemicalbook.com | Biosynthesis is controlled and suppressed. sigmaaldrich.comchemicalbook.com |
As a glucocorticoid receptor agonist, Flumetasone pivalate's action is contingent on its interaction with the cytosolic glucocorticoid receptor (GR). drugbank.comsigmaaldrich.comchemicalbook.com In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (Hsp90, Hsp70) and immunophilins (FKBP52). wikidoc.org
Upon binding of Flumetasone pivalate, the receptor undergoes a conformational change, leading to the dissociation of the associated proteins. wikidoc.org This "activated" ligand-receptor complex then rapidly translocates into the cell nucleus. smolecule.comsmolecule.com
Inside the nucleus, the activated complex can modulate gene expression through two primary mechanisms:
Transactivation : The GR complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. wikidoc.org This binding typically up-regulates the transcription of anti-inflammatory genes, such as those coding for lipocortins, IL-10, and secretory leukocyte proteinase inhibitor. wikidoc.orgnih.govmedchemexpress.eu
Transrepression : The activated GR monomer can interact directly with and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). wikidoc.orgmedchemexpress.eu By preventing these factors from binding to their own DNA response elements, Flumetasone pivalate represses the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1β), chemokines, and adhesion molecules. wikidoc.orgmedchemexpress.eu
This dual action of activating anti-inflammatory genes and repressing pro-inflammatory ones results in a powerful and comprehensive suppression of inflammatory processes at the genetic level. drugbank.comsigmaaldrich.com
Table 2: Mechanistic Steps of Glucocorticoid Receptor Activation and Gene Regulation
| Step | Location | Event | Molecular Outcome |
| 1 | Cytosol | Flumetasone pivalate binds to the inactive Glucocorticoid Receptor (GR) complex. wikidoc.org | Conformational change in GR; dissociation of heat shock proteins. wikidoc.org |
| 2 | Cytosol to Nucleus | The activated GR-ligand complex translocates into the nucleus. smolecule.comsmolecule.com | Exposure of the GR's DNA-binding domain. |
| 3 | Nucleus | Transactivation: GR dimers bind to Glucocorticoid Response Elements (GREs) on DNA. wikidoc.org | Increased transcription of anti-inflammatory genes (e.g., lipocortin). wikidoc.org |
| 4 | Nucleus | Transrepression: GR monomers interfere with pro-inflammatory transcription factors (e.g., NF-κB, AP-1). wikidoc.orgmedchemexpress.eu | Decreased transcription of pro-inflammatory genes (e.g., cytokines, chemokines). medchemexpress.eu |
Plasma Protein Binding Dynamics: Interactions with Transcortin
In the systemic circulation, Flumetasone binds to plasma proteins, primarily transcortin, also known as corticosteroid-binding globulin (CBG). drugbank.comfengchengroup.comncats.iosmolecule.com This binding is a reversible process and serves as a transport and reservoir system for the corticosteroid. The portion of Flumetasone that is bound to transcortin is considered biologically inactive. drugbank.comfengchengroup.comncats.ioncats.io
Only the unbound, or free, fraction of Flumetasone is able to diffuse through cell membranes to interact with and activate the intracellular glucocorticoid receptors. drugbank.comfengchengroup.comsmolecule.com Therefore, the dynamics of binding and dissociation from transcortin are a key factor in modulating the bioavailability and activity of the compound at the tissue level. smolecule.comsmolecule.com
Advanced Analytical Chemistry and Characterization Techniques for Flumetasone Pivalate
Chromatographic Methodologies for Compound Analysis and Purity Assessment
Chromatographic techniques are widely used for the separation, identification, and quantification of Flumetasone Pivalate (B1233124) in various matrices, including pharmaceutical formulations. These methods are essential for assessing the purity of the compound and detecting potential impurities or related substances.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Developments
HPLC is a prevalent technique for the analysis of Flumetasone Pivalate. Reversed-phase HPLC methods are commonly employed, often utilizing C18 stationary phases. Mobile phases typically consist of mixtures of water or buffer solutions and organic solvents such as acetonitrile (B52724) or methanol. For instance, an HPLC method for the simultaneous determination of Flumetasone Pivalate, its related substance (Flumethasone), and clioquinol (B1669181) used an ODS column with a mobile phase of acetonitrile-water (70:30, v/v) at a flow rate of 1 mL/min, with UV detection at 235 nm. This method achieved chromatographic separation within 11 minutes. cu.edu.eg, akjournals.com Another reversed-phase HPLC method for Flumetasone Pivalate analysis uses a mobile phase containing acetonitrile, water, and phosphoric acid. sielc.com
Ultra-High Performance Liquid Chromatography (UHPLC) offers advantages in terms of speed and efficiency due to its use of smaller particle stationary phases and shorter columns. mdpi.com, mdpi.com A novel UHPLC method for the concurrent assessment of Flumetasone Pivalate and clioquinol in pharmaceutical formulations employed a reversed-phase inertsil ODS 5 µm C18 packed column (100 Å, 4.6 mm I.D. × 50 mm) at 30 °C. The elution was completed in 3 minutes using a mobile phase of phosphate (B84403) buffer pH 3 and acetonitrile (35:65, by volumes), with detection by a photodiode array detector (PDA). mdpi.com, researchgate.net This UHPLC method demonstrated quicker analysis times compared to older HPLC methods and could avoid interference from preservatives like phenoxyethanol (B1677644). mdpi.com, researchgate.net The linearity range for Flumetasone Pivalate in this UHPLC method was reported as 5.00–50.00 µg/mL. mdpi.com
Thin-Layer Chromatography (TLC) Applications and Advancements
Thin-Layer Chromatography (TLC) is another valuable chromatographic technique used for the analysis of Flumetasone Pivalate, particularly for its qualitative assessment and separation from other compounds. A TLC-densitometric method has been developed for the simultaneous determination of Flumetasone Pivalate, Flumethasone (B526066), and clioquinol. This method utilized silica (B1680970) gel plates 60 F254 as the stationary phase and a developing system of benzene-hexane-acetone-formic acid (5:4:2:0.13, by volume), with densitometric measurements at 235 nm. cu.edu.eg, akjournals.com The linearity range for Flumetasone Pivalate in this TLC method was 0.3–4 µ g/band . cu.edu.eg, akjournals.com An innovative TLC method for the concurrent assay of Flumetasone Pivalate and clioquinol in the presence of phenoxyethanol preservative used silica gel aluminum plates F254 and a mobile system of benzene, ethyl acetate, and formic acid (5:5:0.2, in volumes), with detection at 250 nm. mdpi.com, researchgate.net The robustness of this TLC method was evaluated by varying parameters such as development length, mobile phase volume, and tank saturation time, showing consistent results. researchgate.net
Innovations in Stationary Phases for Steroid Analysis (e.g., Calixarene (B151959) stationary phase)
Innovative stationary phases are being explored to improve the chromatographic separation of steroids like Flumetasone Pivalate. A novel HPLC method for the simultaneous quantification of Flumetasone Pivalate and salicylic (B10762653) acid utilized a Calixarene stationary phase. researchgate.net, researchgate.net This method involved a two-step extraction process and used acetonitrile and water (70:30) as the isocratic binary mobile phase at a flow rate of 1 mL/min and 40 °C, with detection at 240 nm. researchgate.net, researchgate.net The limits of detection and quantitation for Flumetasone Pivalate using this Calixarene stationary phase method were reported as 0.125 and 0.250 µg/mL, respectively. researchgate.net, researchgate.net The recovery value for Flumetasone Pivalate was found to be 97.50 ± 1.33%. researchgate.net, researchgate.net
Spectroscopic Techniques for Structural and Conformational Elucidation
Spectroscopic techniques provide valuable information regarding the structure, functional groups, and conformation of Flumetasone Pivalate.
Advanced NMR and Mass Spectrometry Applications in Molecular Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for the structural elucidation and characterization of Flumetasone Pivalate. NMR spectroscopy, particularly 13C NMR, provides detailed information about the carbon skeleton and functional groups of the molecule. nih.gov Mass spectrometry, including techniques like LC-MS and MS/MS, is used to determine the molecular weight and fragmentation patterns of Flumetasone Pivalate, aiding in its identification and the detection of impurities or metabolites. nih.gov, dntb.gov.ua, researchgate.net LC-MS/MS has been used for the identification of Flumetasone Pivalate metabolites in biological samples. dntb.gov.ua These advanced spectroscopic techniques are essential for confirming the structure of synthesized Flumetasone Pivalate and for studying its behavior in complex matrices.
Chromatographic Method Parameters and Findings for Flumetasone Pivalate Analysis
| Method | Stationary Phase | Mobile Phase | Detection | Linearity Range | Key Findings | Citation |
| HPLC | ODS (C18) | Acetonitrile-Water (70:30, v/v) | UV (235 nm) | 5–50 µg/mL | Separation within 11 minutes, validated for FP, Flumethasone, and Clioquinol. | cu.edu.eg, akjournals.com |
| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | Not specified | Not specified | Simple conditions, scalable for preparative separation, suitable for UPLC. | sielc.com |
| UHPLC | Inertsil ODS 5 µm C18 | Phosphate buffer pH 3 - Acetonitrile (35:65, v/v) | PDA | 5.00–50.00 µg/mL | Fast elution (3 min), avoids interference from phenoxyethanol. | mdpi.com, researchgate.net |
| TLC | Silica gel plates 60 F254 | Benzene-Hexane-Acetone-Formic acid (5:4:2:0.13) | Densitometry (235 nm) | 0.3–4 µ g/band | Simultaneous determination of FP, Flumethasone, and Clioquinol. | cu.edu.eg, akjournals.com |
| TLC | Silica gel aluminum plates F254 | Benzene-Ethyl acetate-Formic acid (5:5:0.2) | Densitometry (250 nm) | 2.00–12.00 µ g/band | Innovative method, prevents interference of phenoxyethanol. | mdpi.com, researchgate.net |
| HPLC | Calixarene | Acetonitrile-Water (70:30) | UV (240 nm) | 0.5-50 μg/mL (for FP and SA) | Novel application of calixarene phase, simultaneous analysis with salicylic acid. | researchgate.net, researchgate.net |
UV-Spectrophotometric Method Parameters and Findings for Flumetasone Pivalate Analysis
| Method Type | Approach | Linearity Range (FP) | Key Findings | Citation |
| UV-Spectrophotometry | Dual-wavelength, First derivative ratio, Fourier self-deconvolution, Area under the curve, Bivariate | 3-42 µg/mL | Simultaneous analysis with clioquinol, handles spectral overlapping, rapid and green alternatives to chromatography. | nih.gov, researchgate.net, tandfonline.com |
| UV-Spectrophotometry | Ratio subtraction, Ratio difference, Mean centering of ratio spectra | 3-45 μg/mL | Simple, specific, accurate, and precise methods for binary mixtures. | nih.gov |
Solid-State Characterization: X-ray Diffraction and Polymorphism Studies
Solid-state characterization is fundamental in pharmaceutical science as the solid form of a drug can significantly impact its solubility, dissolution rate, stability, and bioavailability. X-ray Diffraction (XRD), particularly X-ray Powder Diffraction (XRPD), is a powerful technique for examining the crystalline nature and solid-state properties of materials like Flumetasone Pivalate. XRPD patterns are generated by the constructive interference of X-rays diffracted by the crystal lattice planes of a solid sample. The resulting pattern, a plot of diffraction intensity versus the diffraction angle (2θ), is unique to a specific crystalline form, acting as a fingerprint for identification and phase analysis.
Polymorphism, the ability of a substance to exist in more than one crystalline form, is a critical aspect of solid-state characterization for active pharmaceutical ingredients. Different polymorphic forms of the same compound possess distinct crystal structures, leading to variations in their physical properties. nih.gov The European Pharmacopoeia recognizes the importance of characterizing crystalline and partially crystalline solids by X-ray powder diffraction and addresses polymorphism. gigapaper.ir XRD is a primary tool for identifying and distinguishing between different polymorphic forms based on their characteristic diffraction patterns, which are determined by the interplanar distances within the crystal lattice. unlp.edu.argoogle.com Changes in processing conditions can influence the polymorphic form obtained. unlp.edu.ar
While specific detailed XRPD patterns and comprehensive polymorphism studies exclusively on Flumetasone Pivalate were not extensively detailed in the immediate search results, the principles and techniques are well-established in pharmaceutical analysis. Studies on other pivalate compounds, such as piroxicam (B610120) pivalate, demonstrate the application of XRD to characterize different polymorphic forms and correlate structural data. nih.gov The broadening of diffraction lines in an XRD pattern can also provide information about crystal size, often analyzed using equations like Bragg's or Scherrer's equation. unlp.edu.ar Therefore, applying XRPD to Flumetasone Pivalate would involve obtaining its unique diffraction pattern to confirm its crystalline form, assess its purity in terms of the presence of other polymorphs or amorphous content, and potentially investigate the impact of manufacturing processes on its solid state.
Electrochemical Methods for Compound Characterization (e.g., Voltammetric Studies)
Electrochemical methods, which involve the study of the relationship between electrical potential and current in an electrochemical cell, offer valuable approaches for the characterization and quantification of electroactive compounds. Voltammetry is a widely utilized electrochemical technique where the potential of a working electrode is varied over time, and the resulting current is measured. materials.internationalethz.ch This technique can provide information about the redox behavior of a compound, including its oxidation and reduction potentials, as well as insights into reaction kinetics and mass transport phenomena. materials.internationalethz.ch
Electrochemical methods, including voltammetry, have been reported for the determination of Flumetasone Pivalate. cu.edu.egdaneshyari.com Specifically, the voltammetric reduction of Flumetasone Pivalate has been investigated. researchgate.net This indicates that Flumetasone Pivalate exhibits electrochemical activity, allowing for its characterization and potential quantification using these techniques. Voltammetric studies can involve different electrode materials and experimental conditions to optimize the electrochemical response of the analyte. By analyzing the resulting voltammograms (plots of current versus potential), researchers can identify characteristic peaks corresponding to the oxidation or reduction of Flumetasone Pivalate. materials.international These peaks' potentials can help in identifying the compound, while their currents can be related to its concentration, enabling quantitative analysis. The application of voltammetry to Flumetasone Pivalate provides a method for its analysis, potentially offering sensitivity and selectivity depending on the chosen electrochemical setup.
Environmental Fate and Degradation Studies of Flumetasone Pivalate
Abiotic Degradation Mechanisms in Aquatic and Terrestrial Systems
Biotic Transformation Pathways and Microbial Degradation Processes
Microbial degradation is a significant process for the transformation and detoxification of organic pollutants in the environment researchgate.netpreprints.org. Microorganisms, including bacteria and fungi, can break down or transform environmental pollutants through various metabolic and co-metabolic pathways researchgate.netmdpi.compreprints.org. Studies on the biodegradation of steroid hormones, including glucocorticoids, in activated sludge treatment have shown varied removal efficiencies and half-lives, suggesting differences in biodegradability among these compounds researchgate.netumweltbundesamt.de.
While specific detailed biotic transformation pathways for flumetasone pivalate (B1233124) were not extensively described in the search results, research indicates that microbial communities play a role in the degradation of pharmaceutical compounds preprints.org. The presence of flumetasone pivalate in wastewater treatment plant effluents suggests that conventional wastewater treatment processes may not completely remove it researchgate.netumweltbundesamt.deacs.orgkobv.deresearchgate.net. Biodegradation studies using activated sludge have been conducted for various steroids to compare their biodegradability and transformation processes under standardized aerobic conditions researchgate.netumweltbundesamt.de. Half-lives observed in such studies for different steroids ranged from less than 0.5 hours to over 14 days, indicating considerable variation in their susceptibility to biodegradation researchgate.netumweltbundesamt.de.
Environmental Persistence and Occurrence in Aquatic Ecosystems
Flumetasone pivalate has been detected in environmental samples, including wastewater treatment plant effluents and surface water researchgate.netumweltbundesamt.deacs.orgkobv.deresearchgate.net. Its occurrence in these aquatic environments has been reported for the first time in several studies, highlighting its presence as an environmental contaminant researchgate.netumweltbundesamt.deacs.orgresearchgate.net. The detection of flumetasone pivalate in WWTP effluents suggests incomplete removal during wastewater treatment umweltbundesamt.deacs.orgkobv.deresearchgate.net. The persistence of steroid hormones in the environment can be influenced by their resistance to degradation during wastewater treatment researchgate.net.
Studies have revealed the ubiquitous presence of various synthetic steroids, including topically applied glucocorticoid monoesters, in WWTP effluents and surface water researchgate.netumweltbundesamt.deacs.orgresearchgate.net. While specific persistence data (e.g., half-life in different environmental compartments) for flumetasone pivalate were not explicitly detailed, the detection of this compound in the aquatic environment indicates its persistence to some degree researchgate.netumweltbundesamt.deacs.orgkobv.deresearchgate.net.
Development of Sensitive Analytical Methods for Environmental Monitoring of Steroid Contaminants
Monitoring the presence of steroid contaminants like flumetasone pivalate in the environment requires highly sensitive and selective analytical methods due to their typically low environmental concentrations umweltbundesamt.dekobv.de. Liquid chromatography with tandem mass spectrometric detection (LC-MS/MS) is considered a state-of-the-art technique for the quantification of steroidal pharmaceuticals and their transformation products in environmental samples umweltbundesamt.deacs.orgkobv.de.
The development of such methods has enabled the detection of a wide range of steroids, including flumetasone pivalate, in environmental matrices researchgate.netumweltbundesamt.deacs.orgkobv.de. These methods often involve an enrichment step to concentrate the analytes from environmental samples due to their very low concentrations umweltbundesamt.de. Limits of quantification (LOQs) for these methods can range down to the nanogram per liter level, allowing for the detection of these compounds at environmentally relevant concentrations acs.orgkobv.de.
Research has focused on developing robust and highly sensitive analytical methods for the simultaneous determination of various corticosteroids and progestogens in the aquatic environment researchgate.netumweltbundesamt.dekobv.de. These advancements in analytical chemistry are crucial for comprehensive environmental monitoring strategies for steroid hormones umweltbundesamt.de.
Occurrence Data for Flumetasone Pivalate in Environmental Samples
While specific quantitative data for flumetasone pivalate across various locations and studies were not compiled into a single table in the search results, its occurrence in WWTP effluents and surface water has been reported researchgate.netumweltbundesamt.deacs.orgkobv.deresearchgate.net.
| Environmental Compartment | Detection Status | Notes |
| WWTP Effluents | Detected | Suggests incomplete removal during treatment. umweltbundesamt.deacs.orgkobv.deresearchgate.net |
| Surface Water | Detected | Indicates presence in aquatic ecosystems. researchgate.netumweltbundesamt.deacs.orgkobv.deresearchgate.net |
| Suspended Particulate Matter | Detected | Found in suspended particulate matter in river systems. researchgate.net |
These findings underscore the importance of continued monitoring and research into the environmental fate and potential impacts of flumetasone pivalate and other steroid contaminants.
Future Directions in Flumetasone Pivalate Research
Exploration of Novel Synthetic Pathways and Catalytic Strategies
The chemical synthesis of complex steroid molecules like flumetasone pivalate (B1233124) is a field ripe for innovation, with a strong focus on efficiency and sustainability. Future research is moving beyond traditional multi-step chemical processes toward more advanced and environmentally friendly methods.
A significant area of exploration is biocatalysis , which uses enzymes or whole microorganisms to perform specific chemical reactions. orientjchem.orgmdpi.com This approach is highly attractive for steroid synthesis due to its high selectivity, which can reduce the number of steps and the need for protective chemical groups. orientjchem.orgmdpi.com Enzymes can perform reactions like hydroxylation and esterification under mild conditions, minimizing waste and the use of hazardous reagents. orientjchem.orgrsc.orgnih.gov The use of microbial transformations, for instance, has historically demonstrated the ability to dramatically reduce the complexity and cost of steroid production. orientjchem.org Research into new enzymes through genome mining and adapting their functions through protein engineering is a key strategy for developing novel steroid compounds. mdpi.comrsc.org
Another promising avenue is the development of advanced catalytic strategies . This includes creating novel organocatalysts or metal-based catalysts to improve the efficiency and stereoselectivity of key synthetic steps. mdpi.com The goal is to design greener, more atom-economical synthetic routes that can be scaled for industrial production. mdpi.commdpi.com
| Research Avenue | Focus | Potential Advantages |
| Biocatalysis | Using enzymes (e.g., lipases, P450s) or whole-cell microorganisms (e.g., Mycolicibacterium) for specific reactions. orientjchem.orgmdpi.commdpi.com | High regio- and stereoselectivity, milder reaction conditions, reduced waste, fewer synthetic steps. orientjchem.orgrsc.org |
| Novel Catalysts | Developing new organocatalysts or metal-organic frameworks. | Increased efficiency, improved control over molecular structure (stereochemistry), and sustainability. mdpi.com |
| Process Optimization | Designing convergent and atom-economical synthetic pathways. | Reduced environmental impact, lower production costs, and suitability for large-scale manufacturing. mdpi.com |
Advanced Computational Approaches for Predicting Molecular Interactions
Computational modeling has become a powerful tool for understanding how drugs like flumetasone pivalate interact with their biological targets. Future research will increasingly rely on these in silico methods to predict molecular behavior and guide the development of new therapies.
Molecular docking simulations are used to predict how flumetasone pivalate binds to the glucocorticoid receptor (GR). researchgate.netpatsnap.comnih.gov These models help identify the crucial amino acid interactions that determine the drug's potency and can reveal why certain molecules bind more strongly than others. nih.gov By understanding these precise interactions, scientists can design new molecules with potentially improved therapeutic properties.
Beyond static docking, molecular dynamics (MD) simulations offer a more dynamic view, showing how the drug and receptor interact and change shape over time. researchgate.net This can reveal more complex mechanisms of action. Furthermore, machine learning and other computational tools are being integrated into drug discovery to analyze large datasets of chemical structures and biological activity, helping to predict the effects of new compounds. core.ac.uk
| Computational Method | Application in Flumetasone Pivalate Research | Key Insights |
| Molecular Docking | Simulating the binding pose of flumetasone pivalate within the glucocorticoid receptor. researchgate.netpatsnap.com | Identification of key binding interactions and understanding structure-activity relationships. nih.gov |
| Molecular Dynamics (MD) | Modeling the movement and conformational changes of the drug-receptor complex over time. researchgate.net | Revealing the dynamics of binding and potential allosteric effects. |
| Machine Learning | Analyzing chemical and biological data to predict drug properties and interactions. core.ac.uk | Identifying patterns to guide the design of novel compounds with desired activities. |
Development of Sophisticated Analytical Platforms for Comprehensive Characterization
Ensuring the purity and quality of flumetasone pivalate requires highly sophisticated analytical methods. Future research focuses on developing more powerful and efficient platforms for its complete chemical characterization.
Modern chromatography techniques, particularly Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Tandem Mass Spectrometry (MS/MS) , are at the forefront of this effort. mdpi.combham.ac.ukfrontiersin.orgplos.org These methods allow for the rapid and sensitive detection and quantification of flumetasone pivalate and any related impurities, even at very low levels. mdpi.comnih.gov Innovations in this area include the use of different mobile phase additives, such as ammonium (B1175870) fluoride, to enhance the ionization and sensitivity of steroid detection in mass spectrometry. bham.ac.uknih.gov
In addition to chromatography, other advanced techniques like Fourier-transform infrared (FTIR) spectroscopy and various UV-spectrophotometric methods are being refined for faster, greener, and more efficient analysis. tandfonline.comnih.govacs.org These platforms can provide detailed structural information and allow for the simultaneous analysis of multiple compounds in a mixture without extensive separation steps. tandfonline.comnih.gov The development of these methods is crucial for quality control in pharmaceutical production. mdpi.com
| Analytical Platform | Purpose | Advantages |
| UHPLC-MS/MS | Simultaneous quantification of flumetasone pivalate and related steroid impurities. bham.ac.ukfrontiersin.orgplos.org | High sensitivity, specificity, and speed; capable of profiling multiple steroids at once. mdpi.comnih.gov |
| Advanced TLC | Densitometric analysis for quantification in pharmaceutical formulations. mdpi.comakjournals.com | Simple, cost-effective, and suitable for routine quality control. mdpi.com |
| Novel Spectrophotometry | "Green" analysis using methods like Fourier self-deconvolution and dual-wavelength detection. tandfonline.comnih.gov | Reduced solvent consumption, rapid analysis, and minimal sample preparation. tandfonline.comnih.gov |
Elucidation of Broader Biochemical Roles beyond Current Understanding (Non-Clinical)
While the primary anti-inflammatory mechanism of flumetasone pivalate via the glucocorticoid receptor is well-known, non-clinical research is exploring its wider biochemical effects. sigmaaldrich.comdrugbank.comncats.io This research seeks to understand the full spectrum of its activity at the cellular and molecular level.
A key area of investigation involves "omics" technologies , such as transcriptomics and proteomics. nih.govtum.de These approaches allow scientists to measure how flumetasone pivalate affects the expression of thousands of genes and proteins in a cell. nih.govucl.ac.uk For example, studies have used transcriptome profiling to see how the drug shuts down specific gene signatures. ucl.ac.uk This can reveal novel biological pathways that are influenced by the drug, beyond its primary target. researchgate.net
Researchers are also investigating potential "off-target" interactions , where the drug may bind to other receptors or proteins, which could lead to undiscovered biological effects. biosynth.com Understanding these broader roles is essential for a complete picture of the drug's activity and could point toward new therapeutic uses or help in the design of next-generation corticosteroids with more specific actions.
| Research Area | Methodology | Potential Discoveries |
| Transcriptomics & Proteomics | High-throughput analysis of gene (RNA) and protein expression in cells treated with the compound. nih.govtum.deucl.ac.uk | Identification of novel gene regulatory networks and signaling pathways affected by flumetasone pivalate. |
| Off-Target Profiling | Screening for interactions with a wide range of cellular proteins and receptors other than the primary target. | Uncovering new mechanisms of action or potential for drug repurposing. |
| Systems Biology | Integrating "omics" data with computational models to understand the compound's overall effect on cellular systems. tum.de | A holistic view of the drug's biochemical impact and its downstream consequences. |
Q & A
Q. How to validate computational models predicting this compound's pharmacokinetics?
- Methodology :
- Compare in silico predictions (e.g., molecular docking, QSAR) with in vivo PK/PD data.
- Use cross-validation (k-fold or leave-one-out) to assess model robustness.
- Apply tools like GastroPlus for physiologically based pharmacokinetic modeling .
- Benchmarking : Test against known analogs to validate predictive accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
